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Introduction: The Strategic Value of Methyl 5-bromo-
2-hydroxynicotinate

In the landscape of pharmaceutical research and development, the efficient construction of
complex molecular architectures is paramount. Heterocyclic compounds, particularly
substituted pyridines, form the core scaffold of a vast number of active pharmaceutical
ingredients (APIs). Methyl 5-bromo-2-hydroxynicotinate (CAS No. 120034-05-1) has
emerged as a strategically important pharmaceutical intermediate due to its inherent structural
features.[1] The molecule possesses three distinct points of functionality: a nucleophilic
hydroxyl group, an ester suitable for modification, and a bromine atom perfectly positioned for
modern cross-coupling reactions.

This trifunctional nature allows for sequential and highly controlled modifications, making it an
invaluable building block for creating diverse libraries of compounds in drug discovery. The
bromine atom, in particular, serves as a versatile synthetic handle for introducing aryl,
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heteroaryl, or amino moieties via palladium-catalyzed reactions, which are cornerstone
transformations in medicinal chemistry.[2][3] This guide provides a comprehensive overview of
the compound's properties, detailed protocols for its synthesis and purification, and validated
methodologies for its application in key bond-forming reactions critical to API synthesis.

Physicochemical Properties & Safety Data

A thorough understanding of a reagent's properties and hazards is the foundation of safe and
successful experimentation.

husical and Chemical :

Property Value Reference
CAS Number 120034-05-1 [4][5]
Molecular Formula C7HeBrNO3 [4115]
Molecular Weight 232.03 g/mol [41[5]
Melting Point 181-183 °C [4]

Boiling Point 346.4 °C at 760 mmHg [4]
Appearance Off-white to light yellow solid (General)

Soluble in DMF, DMSO; limited
Solubility solubility in other organic (General)

solvents

GHS Hazard Information & Safe Handling

Methyl 5-bromo-2-hydroxynicotinate is classified as an irritant. Adherence to standard

laboratory safety protocols is mandatory.
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Hazard Statement GHS Classification Precautionary Measures

P264: Wash hands and
exposed skin thoroughly after
handling. P280: Wear

o protective gloves, protective

H315 Causes skin irritation ) )

clothing, eye protection, and
face protection. P302+P352: IF
ON SKIN: Wash with plenty of

soap and water.[6][7]

P305+P351+P338: IF IN
EYES: Rinse cautiously with
water for several minutes.

) o Remove contact lenses, if

H319 Causes serious eye irritation

present and easy to do.
Continue rinsing. P337+P313:
If eye irritation persists: Get

medical advice/attention.[7][8]

Store in a tightly closed
Storage Keep Cold / Store locked up container in a cool, dry, and

well-ventilated place.[4][6]

Dispose of contents/container
Disposal to an approved waste disposal
plant.[6]

Causality Note:The irritant nature of this compound is typical for many functionalized aromatic
halides. Proper use of Personal Protective Equipment (PPE), especially gloves and safety
glasses, is critical to prevent contact with skin and mucous membranes.

Synthesis Protocol: Diazotization-Hydrolysis

One efficient and documented method for preparing Methyl 5-bromo-2-hydroxynicotinate
involves the diazotization of its amino precursor, Methyl 2-amino-5-bromoisonicotinate, followed
by hydrolysis.[9] This Sandmeyer-type reaction is a classic and reliable transformation in
heterocyclic chemistry.
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Reaction Principle

The primary aromatic amine is converted into a diazonium salt using nitrous acid (generated in
situ from sodium nitrite and a strong acid). The resulting diazonium group is an excellent
leaving group and is readily displaced by water (hydrolysis) upon heating to yield the
corresponding hydroxyl compound.
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Caption: General workflow for purification and characterization.

Purification Protocol: Recrystallization

Dissolve the crude product in a minimum amount of a suitable hot solvent (e.g., ethanol,
isopropanol, or an ethanol/water mixture).

If the solution is colored, a small amount of activated charcoal can be added, and the mixture
is heated for another 5-10 minutes.

Hot-filter the solution through a fluted filter paper to remove the charcoal and any insoluble

impurities.

Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize

crystal formation.

Collect the purified crystals by vacuum filtration, wash with a small amount of the cold
recrystallization solvent, and dry under vacuum.

Characterization Data

'H NMR (DMSO-ds, 400 MHZz): Expect signals corresponding to the two aromatic protons on
the pyridine ring (likely two doublets or singlets in the & 8.0-8.5 ppm region), a singlet for the
methyl ester protons (~ 3.8 ppm), and a broad singlet for the hydroxyl proton (>4 10 ppm).

[10][11]* 3C NMR (DMSO-ds, 100 MHz): Expect signals for the carbonyl carbon of the ester
(~165 ppm), the aromatic carbons (some shifted downfield due to the bromine and hydroxyl

groups), and the methyl carbon (~52 ppm).

FT-IR (KBr, cm~1): Look for a broad absorption band for the O-H stretch (~3200-2800 cm™1),
a sharp peak for the C=0 stretch of the ester (~1700-1680 cm~1), and bands corresponding
to C=C and C=N stretching in the aromatic region (~1600-1450 cm™1). [12]* Mass
Spectrometry (ESI-MS): The mass spectrum should show a characteristic isotopic pattern for
a compound containing one bromine atom, with two major peaks at m/z 232.0 [M+H]* and
234.0 [M+H]* in an approximate 1:1 ratio. [9]
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Applications in Pharmaceutical Synthesis: Cross-
Coupling Protocols

The C(sp?)-Br bond in Methyl 5-bromo-2-hydroxynicotinate is an ideal electrophilic partner
for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N
bonds.

Protocol: Suzuki-Miyaura C-C Coupling

The Suzuki-Miyaura reaction is a robust method for forming biaryl or vinyl-aryl structures, which
are common motifs in pharmaceuticals. [3][13] Reaction Principle: A palladium(0) catalyst
facilitates the coupling of the organobromine compound with an organoboron reagent (e.g., a
boronic acid or ester) in the presence of a base. [14]
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Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Step-by-Step Methodology:

o Reagent Preparation: To a dry Schlenk tube or reaction vial, add Methyl 5-bromo-2-
hydroxynicotinate (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a base
(e.g., K2COs, Cs2C03, 2.0-3.0 equiv).
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o Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPhs)s, 2-5 mol%) or a combination of
a palladium source (e.g., Pd(OAc)z, 1-3 mol%) and a phosphine ligand (e.g., SPhos, XPhos,
2-6 mol%).

o Causality Note:The phosphine ligand stabilizes the palladium center and facilitates the key
steps of oxidative addition and reductive elimination. The choice of ligand is crucial and
often substrate-dependent, especially for hindered partners. [15]3. Inert Atmosphere: Seal
the vessel, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat
this cycle three times.

e Solvent Addition: Add a degassed solvent (e.g., a mixture of 1,4-dioxane/water or
toluene/water) via syringe.

» Reaction: Heat the mixture with vigorous stirring to the target temperature (typically 80-110
°C) for 2-24 hours.

e Monitoring & Work-up: Monitor the reaction progress by TLC or LC-MS. Upon completion,
cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and
brine. Dry the organic layer over anhydrous Naz2SOa4, filter, and concentrate under reduced
pressure.

« Purification: Purify the resulting crude product by flash column chromatography on silica gel.

Protocol: Buchwald-Hartwig C-N Amination

This reaction is one of the most powerful methods for synthesizing aryl amines, which are
prevalent in drug molecules. [16][17] Reaction Principle: A palladium catalyst couples an aryl
halide with a primary or secondary amine in the presence of a strong, non-nucleophilic base.

[2]
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Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Step-by-Step Methodology:

o Reagent Preparation: In an oven-dried Schlenk tube under an inert atmosphere, add the
palladium precatalyst (e.g., Pdz(dba)s, 1-2 mol%), the phosphine ligand (e.g., BINAP,
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Xantphos, 2-4 mol%), and the base (e.g., NaOt-Bu, KsPOa, 1.5-2.0 equiv). [16] * Causality
Note:Buchwald-Hartwig aminations require a strong, sterically hindered base like sodium
tert-butoxide to deprotonate the amine-palladium complex, which is a key step in forming the
active amido complex. [18]2. Substrate Addition: Add Methyl 5-bromo-2-hydroxynicotinate
(1.0 equiv).

 Inert Atmosphere & Solvent: Seal the tube, evacuate and backfill with argon. Add degassed,
anhydrous solvent (e.g., toluene or dioxane) via syringe.

o Amine Addition: Add the primary or secondary amine (1.1-1.3 equiv) via syringe.

o Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature
(typically 90-120 °C) for 4-24 hours.

e Monitoring & Work-up: Monitor the reaction by TLC or LC-MS. Once complete, cool the
mixture to room temperature, dilute with an organic solvent like ethyl acetate, and filter
through a pad of Celite to remove palladium residues.

o Extraction & Purification: Wash the filtrate with water and brine. Dry the organic layer over
anhydrous MgSOa, filter, and concentrate. Purify the crude product by flash column
chromatography.

Conclusion

Methyl 5-bromo-2-hydroxynicotinate stands out as a high-value intermediate for
pharmaceutical synthesis. Its pre-installed functionalities allow for rapid and efficient
diversification through robust and well-understood synthetic transformations like Suzuki-
Miyaura and Buchwald-Hartwig couplings. The protocols outlined in this guide provide a solid
foundation for researchers and drug development professionals to leverage this versatile
building block in the creation of novel chemical entities with therapeutic potential.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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